MZ-101

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

2839908-40-4 |

|---|---|

Molekularformel |

C25H28FN5O2 |

Molekulargewicht |

449.5 g/mol |

IUPAC-Name |

(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C25H28FN5O2/c1-16(2)17-8-10-19(11-9-17)24(18-6-4-3-5-7-18)28-25(33)22-12-20(26)15-31(22)23(32)13-21-14-27-30-29-21/h3-11,14,16,20,22,24H,12-13,15H2,1-2H3,(H,28,33)(H,27,29,30)/t20-,22+,24+/m1/s1 |

InChI-Schlüssel |

VIXMWFGMNPKXHI-SFLYRZDNSA-N |

Isomerische SMILES |

CC(C)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2)NC(=O)[C@@H]3C[C@H](CN3C(=O)CC4=NNN=C4)F |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3CC(CN3C(=O)CC4=NNN=C4)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MZ-101, a Selective GYS1 Inhibitor

Executive Summary

MZ-101 is an orally active, potent, and selective small-molecule inhibitor of Glycogen (B147801) Synthase 1 (GYS1), the rate-limiting enzyme responsible for glycogen synthesis in muscle.[1][2][3] Developed as a substrate reduction therapy (SRT), this compound primarily targets Pompe disease, a glycogen storage disorder caused by a deficiency in the acid α-glucosidase (GAA) enzyme.[3][4] Its mechanism centers on noncompetitive, allosteric inhibition of GYS1, which allows it to effectively reduce the pathologic accumulation of glycogen in muscle tissues.[5] this compound acts selectively on the muscle isoform GYS1, with no significant activity against the liver isoform GYS2, thereby avoiding interference with hepatic glycogen metabolism.[3][6][7] Preclinical studies in cellular and animal models of Pompe disease have demonstrated that this compound not only decreases glycogen stores but also corrects downstream cellular pathologies, such as impaired autophagy and metabolic dysregulation.[1][3] It has shown efficacy both as a monotherapy and in an additive capacity with standard-of-care enzyme replacement therapy (ERT).[3][8]

Introduction to Glycogen Synthase 1 (GYS1)

Glycogen Synthase 1 (GYS1) is a crucial enzyme in glycogenesis, catalyzing the transfer of glucose from UDP-glucose to a growing chain of glycogen.[9] As the rate-limiting step in muscle glycogen synthesis, its activity is tightly controlled.[1][3] Regulation occurs through two primary mechanisms:

-

Phosphorylation: GYS1 is inactivated by phosphorylation at multiple serine residues by kinases such as glycogen synthase kinase-3 (GSK-3) and AMP-activated protein kinase (AMPK).[1][9] Dephosphorylation, mediated by protein phosphatase 1 (PP1), activates the enzyme.[9]

-

Allosteric Regulation: Glucose-6-phosphate (G6P) acts as a potent allosteric activator, significantly increasing the enzyme's activity.[5][9]

In the context of Pompe disease, the deficiency of GAA leads to glycogen buildup within lysosomes.[5] This pathological accumulation is associated with an upregulation of GYS1 activity, which exacerbates the disease by further increasing glycogen synthesis.[5][6] Therefore, inhibiting GYS1 presents a direct therapeutic strategy to reduce the substrate responsible for the pathology.

This compound: Potency and Selectivity

This compound was identified through high-throughput screening as a potent inhibitor of GYS1.[5][8] Its efficacy is characterized by its high affinity for GYS1 and its selectivity over the hepatic isoform, GYS2.

Quantitative In Vitro Data

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency at both the enzymatic and cellular levels.

| Parameter | Target/System | Value | Notes | Source |

| IC₅₀ | Human GYS1 | 0.041 µM | Potency against the purified enzyme. | [2][8][10] |

| Selectivity | Human GYS2 | No inhibition | Demonstrates high selectivity for the muscle isoform over the liver isoform. | [3][7][8] |

| EC₅₀ | Glycogen Reduction | ~500 nM | Effective concentration for reducing glycogen accumulation in both healthy and Pompe patient-derived fibroblasts over 7 days. | [7] |

Core Mechanism of Action

This compound's inhibitory action is not achieved by competing with the enzyme's natural substrates but through a more nuanced allosteric mechanism.

Allosteric and Noncompetitive Inhibition

Studies have shown that this compound functions as a negative allosteric modulator.[5] It binds to a site on the GYS1 enzyme that is distinct from the binding sites for the substrate UDP-glucose and the activator G6P.[5] This is supported by findings that increasing the concentrations of G6P and UDP-glucose raises the half-maximal inhibitory concentration (IC₅₀) of this compound but does not overcome the inhibition, which is characteristic of a noncompetitive mechanism.[5] Furthermore, this compound is effective against both the phosphorylated (less active) and dephosphorylated (active) forms of GYS1, ensuring robust inhibition regardless of the enzyme's activation state.[5][7]

Cellular and In Vivo Effects

The primary therapeutic effect of this compound is the reduction of glycogen synthesis, which has been validated in both cell culture and animal models of Pompe disease.

Substrate Reduction in Pompe Disease Models

In fibroblasts derived from patients with Pompe disease, this compound treatment reduces glycogen accumulation in a dose-dependent manner.[6][7] In the Gaa knockout (GAA-KO) mouse model of Pompe disease, oral administration of this compound effectively inhibits de novo glycogen synthesis in muscle tissue without affecting the liver.[2][6][7]

Quantitative In Vivo Data

Long-term treatment with this compound leads to a significant reduction in the pathological glycogen load in key affected tissues.

| Treatment Duration | Tissue | Effect | Notes | Source |

| 7 Days | Gastrocnemius, Heart, Diaphragm | Significant reduction in glycogen levels. | Short-term treatment demonstrates rapid onset of action in GAA-KO mice. | [1] |

| 14 Weeks | Skeletal Muscle | Up to 58% reduction in glycogen load. | Chronic treatment shows sustained efficacy. | [6] |

| 12 Weeks | Skeletal Muscle | Additive glycogen reduction with ERT. | Combination therapy normalized muscle glycogen concentrations. | [3][11][12] |

Modulation of Cellular Signaling Pathways

Beyond simply reducing glycogen levels, this compound corrects several downstream cellular dysfunctions associated with Pompe disease.

-

AMPK Signaling: In GAA-KO mice, this compound treatment increases the phosphorylation of AMP-activated protein kinase (AMPK).[1][4] The proposed mechanism involves the reduction of glycogen stores, which alleviates the inhibitory binding of glycogen to AMPK, thereby promoting its activation.[1] Activated AMPK helps improve whole-body insulin (B600854) sensitivity and glucose tolerance.[1][4]

-

Autophagy Regulation: Pathological glycogen accumulation in Pompe disease disrupts autophagy. This compound treatment rescues this defect, as evidenced by a reduction in the autophagy marker LC3.[1]

-

GYS1 Phosphorylation: Treatment with this compound also leads to a reduction in the phosphorylation of GYS1 at serine 641, a marker associated with the disease state in GAA-KO mice.[1]

Key Experimental Protocols

The mechanism and efficacy of this compound were elucidated through several key experimental methodologies.

In Vitro GYS1 Inhibition Assay

To determine the IC₅₀ value, a pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) coupled enzyme assay was used.[7]

-

Principle: The activity of GYS1 produces UDP. In the coupled reaction, pyruvate kinase uses UDP to convert phosphoenolpyruvate (B93156) to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH disappearance is monitored spectrophotometrically at 340 nm and is proportional to GYS1 activity.

-

Procedure: Recombinant human GYS1 is incubated with its substrate UDP-glucose, an activator (G6P), and varying concentrations of this compound. The reaction is initiated, and the rate of NADH consumption is measured to calculate the percent inhibition and determine the IC₅₀.

Cellular Glycogen Accumulation Assay

This assay quantifies the effect of this compound on glycogen stores within cells.[7]

-

Principle: Cells are treated with the inhibitor, and total glycogen content is measured, typically using an assay that hydrolyzes glycogen to glucose, which is then quantified via a colorimetric or fluorometric method.

-

Procedure: Human fibroblasts (from healthy or Pompe donors) are cultured for several days in the presence of a dose range of this compound (e.g., 0.001-100 μM for 7 days).[2][7] Cells are then lysed, and the glycogen content is measured and normalized to total protein content. The EC₅₀ for glycogen reduction is then calculated.

In Vivo de novo Glycogen Synthesis Assay

This method uses stable isotopes to directly measure the rate of new glycogen synthesis in live animals.[6][7]

-

Principle: A heavy isotope-labeled glucose tracer (e.g., ¹³C₆-glucose) is administered to animals. The rate of its incorporation into the glycogen pool of various tissues is quantified using mass spectrometry, providing a direct measure of glycogen synthesis.

-

Procedure: Mice (Wild-Type or GAA-KO) receive a single oral dose of this compound. After a short period, a bolus of ¹³C₆-glucose is injected. Tissues (e.g., gastrocnemius, liver) are harvested after a set time (e.g., 4-5 hours).[2][7] Glycogen is extracted, hydrolyzed, and the ¹³C enrichment in the resulting glucose is measured by mass spectrometry to determine the rate of synthesis and the degree of inhibition by this compound.

Conclusion

This compound is a highly selective and potent GYS1 inhibitor that operates through a noncompetitive, allosteric mechanism. By directly targeting the rate-limiting enzyme in muscle glycogen synthesis, it provides an effective substrate reduction therapy for Pompe disease. Its action reduces pathological glycogen accumulation and ameliorates associated cellular defects in AMPK signaling and autophagy. The preclinical data strongly support GYS1 inhibition with this compound as a promising therapeutic strategy for Pompe disease and potentially other glycogen storage disorders.[1][3][8]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule inhibition of glycogen synthase I reduces muscle glycogen content and improves biomarkers in a mouse model of Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - Koch - Annals of Translational Medicine [atm.amegroups.org]

- 7. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GYS1 inhibitor this compound has activity in Pompe disease models | BioWorld [bioworld.com]

- 9. Glycogen synthase - Wikipedia [en.wikipedia.org]

- 10. selleckchem.com [selleckchem.com]

- 11. mazetx.com [mazetx.com]

- 12. mazetx.com [mazetx.com]

what is the chemical structure of MZ-101

An In-depth Technical Guide to MZ-101: A Selective GYS1 Inhibitor for Glycogen (B147801) Storage Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small-molecule inhibitor of glycogen synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis.[1][2][3] It is under preclinical investigation as a substrate reduction therapy for Pompe disease and other glycogen storage disorders.[1][3][4][5] this compound has demonstrated the ability to reduce glycogen accumulation in both in vitro and in vivo models of Pompe disease.[1][4][6] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical data for this compound.

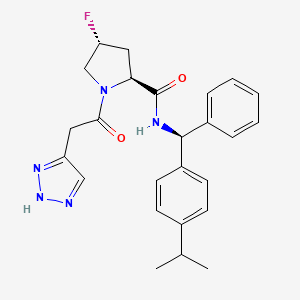

Chemical Structure and Properties

This compound, also known as GYS1-IN-2, is an orally active compound.[1] Its chemical formula is C25H28FN5O2, and it has a molecular weight of 449.53 g/mol .[7]

-

IUPAC Name: (2S,4R)-1-(2-(1H-1,2,3-triazol-5-yl)acetyl)-4-fluoro-N-((S)-(4-isopropylphenyl)(phenyl)methyl)pyrrolidine-2-carboxamide[7]

-

Appearance: To be determined[7]

-

Purity: >98%[7]

-

Solubility: Soluble in DMSO.[2]

A 2D representation of the chemical structure of this compound is provided below.

Mechanism of Action

This compound is a potent inhibitor of GYS1, with no significant activity against the liver isoform, GYS2, at concentrations up to 100 µM.[4][6] This selectivity is crucial for avoiding off-target effects related to liver glycogen metabolism. The mechanism of inhibition is suggested to be noncompetitive, with this compound acting as a negative allosteric modulator of GYS1.[8][9] This means it binds to a site distinct from the binding sites for UDP-glucose or the allosteric activator glucose-6-phosphate (G6P).[8][9] By inhibiting GYS1, this compound reduces the rate of glycogen synthesis, thereby lowering the accumulation of glycogen in tissues like skeletal muscle, which is a hallmark of Pompe disease.[5][8]

Signaling Pathway of Glycogen Synthesis and this compound Inhibition

Caption: Mechanism of GYS1 inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value | Notes |

| IC50 (GYS1) | Human | 0.041 µM | Potent inhibition of the target enzyme.[1][2][6] |

| IC50 (GYS2) | Human | > 100 µM | High selectivity over the liver isoform.[4] |

| EC50 | Human Fibroblasts | ~500 nM | Effective concentration for reducing glycogen in cells.[4] |

Table 2: In Vivo Efficacy in Pompe Disease Mouse Model

| Treatment | Duration | Outcome |

| This compound (single oral dose) | 5 hours | Dose-dependent reduction of de novo glycogen synthesis in skeletal and cardiac muscle.[1][4] |

| This compound | 4-14 weeks | Up to 58% reduction in muscle glycogen load by 14 weeks.[8][9] |

| This compound in combination with ERT | 12 weeks | Normalized glycogen stores in skeletal muscle.[4][6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

In Vitro Glycogen Synthesis Inhibition Assay

-

Cell Lines: Primary human fibroblasts from healthy donors and patients with Infantile-Onset Pompe Disease (IOPD).[4][8]

-

Treatment: Cells are treated with this compound at concentrations ranging from 0.001 to 100 µM for 7 days.[1][4]

-

Glycogen Measurement: After treatment, cells are lysed, and total glycogen content is quantified. The results are typically normalized to the average glycogen content in DMSO-treated control cells from healthy donors.[4]

-

Data Analysis: The dose-dependent reduction in glycogen is used to calculate the EC50 value.[4]

In Vivo Studies in a Pompe Disease Mouse Model (GAA KO)

-

Animal Model: GAA knockout (KO) mice are a well-established model for Pompe disease.[8]

-

Drug Administration: this compound is administered orally (p.o.) as a single dose or chronically mixed in the chow diet.[1][5]

-

De Novo Glycogen Synthesis Measurement: To assess the direct inhibitory effect of this compound, mice are fed with a stable isotope-labeled 13C6-glucose. The incorporation of 13C into glycogen in various tissues (skeletal muscle, cardiac muscle, liver) is then measured to quantify de novo synthesis.[8]

-

Chronic Efficacy Studies: For long-term studies, mice are treated with this compound, Enzyme Replacement Therapy (ERT), or a combination of both for several weeks (e.g., 4 to 14 weeks).[8][9]

-

Outcome Measures: The primary outcome is the total glycogen content in skeletal muscle. Other parameters analyzed include the phosphorylation state of GYS1, levels of glycolytic intermediates, and markers of autophagolysosomal function.[5][9]

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a promising preclinical candidate for the treatment of Pompe disease. Its high potency and selectivity for GYS1, coupled with demonstrated efficacy in reducing muscle glycogen in relevant disease models, support its continued development. The combination of this compound with existing therapies like ERT may offer a synergistic approach to normalize glycogen levels and correct the underlying cellular pathology in Pompe disease.[4][6] Further studies are warranted to elucidate the long-term safety and efficacy of this novel therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. GYS1 inhibitor this compound has activity in Pompe disease models | BioWorld [bioworld.com]

- 7. medkoo.com [medkoo.com]

- 8. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - Koch - Annals of Translational Medicine [atm.amegroups.org]

- 9. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]

MZ-101: A Potent and Selective Inhibitor of Glycogen Synthase 1 (GYS1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity of MZ-101, a small-molecule inhibitor, for glycogen (B147801) synthase 1 (GYS1) over its isoform, glycogen synthase 2 (GYS2). The document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows to support further research and development in glycogen storage diseases, such as Pompe disease.

Quantitative Selectivity of this compound

This compound demonstrates a high degree of selectivity for GYS1, the primary isoform found in muscle tissue, while showing negligible inhibition of GYS2, the liver isoform. This selectivity is crucial for therapeutic applications, as it allows for the targeted reduction of muscle glycogen without affecting the liver's essential role in maintaining glucose homeostasis.[1][2]

The inhibitory potency of this compound has been quantified through in vitro biochemical assays, with the following median inhibitory concentration (IC50) values:

| Target Isoform | IC50 Value (µM) | Notes |

| Human GYS1 | 0.041[1][3][4] | Potent inhibition observed. |

| Human GYS2 | > 100[1] | No significant inhibition at concentrations up to 100 µM. |

| Mouse GYS1 | Similar potency to human GYS1[1] | |

| Mouse GYS2 | Similar selectivity to human GYS2[1] |

This significant difference in IC50 values underscores the high selectivity of this compound for GYS1.

Experimental Methodologies

The selectivity of this compound has been established through a series of in vitro and in vivo experiments.

In Vitro Biochemical Assay for GYS1 and GYS2 Inhibition

A key in vitro method used to determine the IC50 values of this compound is the pyruvate (B1213749) kinase-lactate dehydrogenase (PK-LDH) coupled enzyme assay.[5] This continuous spectrophotometric assay measures the activity of glycogen synthase by coupling the production of UDP to the oxidation of NADH.

Principle: The synthesis of glycogen by GYS1 or GYS2 from UDP-glucose results in the release of UDP. In the presence of pyruvate kinase, UDP is converted back to UTP using phosphoenolpyruvate, which generates pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH disappearance, monitored by the decrease in absorbance at 340 nm, is directly proportional to the glycogen synthase activity.

General Protocol Outline:

-

Enzyme Preparation: Recombinant human GYS1 and GYS2 are expressed and purified. The enzymes can be used in their phosphorylated (less active) or dephosphorylated (more active) state.[5][6]

-

Reaction Mixture: The assay is performed in a reaction buffer containing the respective enzyme (GYS1 or GYS2), the substrate UDP-glucose, and the allosteric activator glucose-6-phosphate (G6P).[6] The coupling enzymes (PK and LDH), phosphoenolpyruvate, and NADH are also included.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture to determine its effect on enzyme activity.

-

Data Acquisition: The reaction is initiated by the addition of UDP-glucose, and the change in absorbance at 340 nm is measured over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated from the linear phase of the absorbance curves. The percentage of inhibition at each this compound concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.

References

- 1. grtc.ucsd.edu [grtc.ucsd.edu]

- 2. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GYS1 inhibitor this compound has activity in Pompe disease models | BioWorld [bioworld.com]

- 5. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - Koch - Annals of Translational Medicine [atm.amegroups.org]

MZ-101: A Substrate Reduction Therapy for Glycogen Storage Disorders

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pompe disease, a lysosomal storage disorder resulting from a deficiency in the acid alpha-glucosidase (GAA) enzyme, leads to the pathological accumulation of glycogen (B147801), primarily in muscle tissues. While enzyme replacement therapy (ERT) has been the mainstay of treatment, it has limitations. Substrate reduction therapy (SRT) presents a promising alternative or complementary approach by aiming to decrease the production of glycogen. This technical guide provides a comprehensive overview of MZ-101, a potent and selective small-molecule inhibitor of muscle glycogen synthase 1 (GYS1), and its successor compound, MZE001, as a potential oral SRT for Pompe disease and other glycogen storage disorders. This document details the mechanism of action, preclinical data, and clinical development of this therapeutic strategy, presenting quantitative data in structured tables and illustrating key concepts with diagrams.

Introduction to Substrate Reduction Therapy in Pompe Disease

Pompe disease is characterized by the accumulation of glycogen within lysosomes, leading to progressive muscle weakness, respiratory insufficiency, and, in the infantile-onset form, cardiomyopathy.[1] The standard of care, ERT, involves intravenous infusion of recombinant human GAA (rhGAA) to replace the deficient enzyme. However, ERT has challenges, including the need for frequent infusions, variable efficacy in skeletal muscle, and the potential for immune responses.[1]

Substrate reduction therapy offers a different therapeutic paradigm by targeting the synthesis of glycogen, thereby reducing the amount of substrate that accumulates in the lysosomes. The primary enzyme responsible for glycogen synthesis in muscle is glycogen synthase 1 (GYS1).[1] By inhibiting GYS1, SRT aims to rebalance (B12800153) glycogen metabolism, alleviate cellular pathology, and improve clinical outcomes.

This compound and MZE001: Potent and Selective GYS1 Inhibitors

This compound was identified through a high-throughput screen as a potent and selective small-molecule inhibitor of GYS1.[2] It demonstrates a non-competitive mechanism of inhibition with respect to both the substrate UDP-glucose and the allosteric activator glucose-6-phosphate (G6P).[3] MZE001 is a successor compound to this compound, developed for clinical investigation.[4] Both compounds exhibit high selectivity for the muscle isoform GYS1 over the liver isoform GYS2, which is crucial for maintaining hepatic glycogen metabolism and glucose homeostasis.[2][3]

Mechanism of Action

The therapeutic rationale for GYS1 inhibition in Pompe disease is to decrease the rate of glycogen synthesis to a level that can be managed by the residual or replaced GAA activity, thus preventing pathological accumulation.

Preclinical Data

Extensive preclinical studies in various models have demonstrated the potential of GYS1 inhibition as a therapeutic strategy for Pompe disease.

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of human GYS1 with an IC50 value of 0.041 µM.[2][5][6] Importantly, it shows selectivity for GYS1 over the hepatic isoform GYS2.[2]

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (µM) | Reference |

| Human GYS1 | PK-LDH coupled enzyme assay | 0.041 | [2][5][6] |

| Human GYS2 | PK-LDH coupled enzyme assay | >100 (not specified, but selective) | [2] |

Cellular Activity

In primary human fibroblasts from both healthy donors and individuals with infantile-onset Pompe disease (IOPD), this compound treatment led to a dose-dependent reduction in glycogen accumulation.

Table 2: Cellular Activity of this compound in Human Fibroblasts

| Cell Type | Parameter | Value | Reference |

| Healthy Donor Fibroblasts | Glycogen reduction EC50 | ~500 nM | |

| IOPD Fibroblasts | Glycogen reduction EC50 | ~500 nM |

In Vivo Efficacy in Animal Models

Studies in mouse and canine models of Pompe disease have demonstrated the in vivo efficacy of GYS1 inhibition.

-

Mouse Model: Chronic oral administration of this compound in a Pompe mouse model (GAA knockout) reduced glycogen accumulation in skeletal muscle with an efficacy comparable to ERT.[1] The combination of this compound and ERT resulted in an additive effect, normalizing muscle glycogen levels.[1][4][6]

-

Canine Model: Treatment with MZE001 in a canine model also led to reduced tissue glycogen, which correlated with a decrease in biomarkers.[3][4]

Table 3: Summary of In Vivo Preclinical Efficacy Data

| Compound | Animal Model | Treatment | Key Findings | Reference |

| This compound | Pompe Mouse (GAA KO) | Monotherapy | Reduced elevated glycogen levels in skeletal muscle. | [4] |

| This compound | Pompe Mouse (GAA KO) | Combination with ERT | Normalized tissue glycogen and restored cellular homeostasis. | [1][4][6] |

| MZE001 | Canine | Monotherapy | Reduced tissue glycogen, correlating with decreased biomarkers. | [3][4] |

| MZE001 | Pompe Mouse (GAA KO) | Monotherapy | Dose-dependent inhibition of de novo glycogen synthesis in muscle. | [3] |

Clinical Development of MZE001

Based on the promising preclinical data, MZE001 advanced into clinical development.

Phase 1 Clinical Trial (NCT05249621)

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in 112 healthy volunteers to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of MZE001.[1][7][8][9]

Key Findings:

-

Safety and Tolerability: MZE001 was well-tolerated at single doses up to 480 mg and multiple doses up to 720 mg twice daily for ten days.[1][7][9] Most adverse events were mild.[1]

-

Pharmacokinetics: The plasma half-life of MZE001 was approximately 12 hours, supporting a twice-daily dosing regimen.[7]

-

Pharmacodynamics:

-

Treatment with MZE001 resulted in a dose-dependent reduction in peripheral blood mononuclear cell (PBMC) glycogen, confirming target engagement with GYS1.[1][7][9]

-

In a subset of participants receiving MZE001 480 mg twice daily for ten days, there was a significant reduction in total muscle glycogen and inhibition of acute muscle glycogen synthesis as measured by a ¹³C-glucose tracer study.[10]

-

Table 4: Summary of MZE001 Phase 1 Clinical Trial Results in Healthy Volunteers

| Parameter | Dose | Outcome | Reference |

| Safety | Up to 720 mg BID for 10 days | Well-tolerated | [1][7][9] |

| PBMC Glycogen | Multiple ascending doses | Dose-dependent reduction | [1][7][9] |

| Muscle Glycogen Synthesis | 480 mg BID for 10 days | 64% inhibition | [10] |

| Total Muscle Glycogen | 480 mg BID for 10 days | 41% reduction | [10] |

These positive Phase 1 results have supported the progression of MZE001 to a Phase 2 trial in patients with Pompe disease.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of the key experimental protocols used in the preclinical and clinical evaluation of this compound/MZE001.

GYS1 Enzyme Inhibition Assay (PK-LDH Coupled Assay)

This in vitro assay measures the enzymatic activity of GYS1 and its inhibition by test compounds.

Principle: The activity of GYS1 produces UDP. In a coupled reaction, pyruvate kinase (PK) uses ATP to phosphorylate UDP to UTP, generating ADP. Lactate dehydrogenase (LDH) then uses NADH to reduce pyruvate (generated from phosphoenolpyruvate (B93156), PEP, by PK) to lactate, oxidizing NADH to NAD+. The rate of GYS1 activity is therefore proportional to the rate of NADH depletion, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[11][12]

General Protocol Outline:

-

A reaction mixture is prepared containing recombinant human GYS1, UDP-glucose, ATP, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH) in a suitable buffer.

-

The test compound (this compound or MZE001) at various concentrations is added to the reaction mixture.

-

The reaction is initiated, and the decrease in absorbance at 340 nm is monitored over time.

-

The initial reaction rates are calculated and used to determine the IC50 of the inhibitor.

Cellular Glycogen Accumulation Assay

This assay quantifies the effect of GYS1 inhibition on glycogen levels in cultured cells.

General Protocol Outline:

-

Primary human fibroblasts from healthy controls and Pompe patients are cultured in high-glucose medium to promote glycogen synthesis.

-

Cells are treated with varying concentrations of this compound for a specified period (e.g., 7 days).

-

After treatment, cells are lysed, and the total glycogen content is measured using a commercially available glycogen assay kit, which typically involves the enzymatic conversion of glycogen to glucose and subsequent colorimetric or fluorometric detection.

-

The EC50 for glycogen reduction is calculated from the dose-response curve.

In Vivo Glycogen Synthesis Measurement (¹³C-Glucose Tracer Analysis)

This stable isotope tracer method allows for the direct measurement of de novo glycogen synthesis in vivo.

Principle: A subject is administered glucose that has been isotopically labeled with ¹³C. This labeled glucose is then incorporated into newly synthesized glycogen. By measuring the amount of ¹³C-labeled glucose in glycogen from a tissue sample, the rate of de novo glycogen synthesis can be quantified.[2][10][13][14]

General Protocol Outline:

-

Subjects (animal models or human volunteers) are administered an oral solution of ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose).

-

After a defined period, a muscle tissue biopsy is collected.

-

Metabolites are extracted from the tissue sample.

-

Glycogen is isolated and hydrolyzed to glucose monomers.

-

The isotopic enrichment of ¹³C in the glucose is determined using mass spectrometry (e.g., GC-MS or LC-MS/MS).

-

The rate of glycogen synthesis is calculated based on the incorporation of the ¹³C label.

Conclusion and Future Directions

This compound and its successor MZE001 represent a promising new class of oral substrate reduction therapies for Pompe disease. The potent and selective inhibition of GYS1 has been shown to effectively reduce glycogen accumulation in preclinical models, both as a monotherapy and in combination with ERT. The positive results from the Phase 1 clinical trial of MZE001 in healthy volunteers, demonstrating safety and target engagement, provide a strong rationale for its continued development.

Future studies, including the ongoing Phase 2 trial in patients with Pompe disease, will be critical to establish the clinical efficacy and long-term safety of this therapeutic approach. Key questions to be addressed include the optimal dose in patients, the extent of clinical benefit in terms of muscle function and respiratory outcomes, and the potential for MZE001 to be used as a monotherapy or in combination with existing and next-generation ERTs. The development of GYS1 inhibitors like MZE001 holds the potential to significantly improve the treatment landscape for individuals living with Pompe disease and other glycogen storage disorders.

References

- 1. pompediseasenews.com [pompediseasenews.com]

- 2. benchchem.com [benchchem.com]

- 3. mazetx.com [mazetx.com]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. GYS1 inhibitor this compound has activity in Pompe disease models | BioWorld [bioworld.com]

- 7. mazetx.com [mazetx.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Maze Therapeutics reports positive data from Pompe disease trial [clinicaltrialsarena.com]

- 10. mdaconference.org [mdaconference.org]

- 11. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency and IC50 of MZ-101: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MZ-101 is a potent and selective small-molecule inhibitor of Glycogen (B147801) Synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis.[1][2] This technical guide provides an in-depth overview of the in vitro potency, IC50, and relevant experimental methodologies for this compound, designed for professionals in drug development and related scientific fields. This compound has been identified as a promising therapeutic candidate for glycogen storage diseases, such as Pompe disease, by reducing the pathological accumulation of glycogen.[2][3]

Core Quantitative Data

The in vitro inhibitory activity of this compound against its primary target, GYS1, and its selectivity over the related isoform GYS2, have been quantitatively determined. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) for cellular glycogen reduction are summarized below.

| Parameter | Target/Effect | Value | Assay Type | Species |

| IC50 | GYS1 Inhibition | 0.041 µM | Pyruvate (B1213749) Kinase/Lactic Dehydrogenase Coupled Enzyme Assay | Human |

| IC50 | GYS2 Inhibition | > 100 µM | Pyruvate Kinase/Lactic Dehydrogenase Coupled Enzyme Assay | Human |

| EC50 | Glycogen Reduction | ~500 nM | Cellular Glycogen Accumulation Assay | Human Fibroblasts |

Table 1: In Vitro Potency and Efficacy of this compound.

Mechanism of Action

This compound functions as a noncompetitive inhibitor of GYS1.[4][5] This was determined by evaluating its inhibitory potency in the presence of varying concentrations of the GYS1 substrate, UDP-glucose, and its allosteric activator, glucose-6-phosphate (G6P). The IC50 of this compound showed only a minor shift with increasing concentrations of both UDP-glucose and G6P, which is consistent with a noncompetitive mechanism of inhibition.[4][5] This suggests that this compound binds to a site on GYS1 that is distinct from the active site and the G6P binding site, acting as a negative allosteric modulator.[4]

Experimental Protocols

In Vitro GYS1 Inhibition Assay (Pyruvate Kinase/Lactic Dehydrogenase Coupled Enzyme Assay)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of GYS1. The production of UDP by GYS1 is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH), which can be monitored spectrophotometrically.

Materials:

-

Recombinant human GYS1 enzyme

-

This compound

-

UDP-glucose (substrate)

-

Glycogen (primer)

-

Glucose-6-phosphate (G6P, activator)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Assay Buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound, UDP-glucose, G6P, PEP, and NADH in the appropriate assay buffer.

-

Enzyme and Inhibitor Pre-incubation: Add GYS1 enzyme to the wells of a microplate containing serial dilutions of this compound or vehicle control (e.g., DMSO). Allow for a pre-incubation period to facilitate inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of UDP-glucose, glycogen, G6P, PEP, NADH, PK, and LDH to each well.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH, which is proportional to the rate of UDP production by GYS1.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Plot the percentage of GYS1 inhibition against the logarithm of the this compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Glycogen Accumulation Assay

This assay measures the ability of this compound to reduce glycogen levels within cells, providing an indication of its cellular potency.

Materials:

-

Human fibroblasts (e.g., from healthy donors or patients with Pompe disease)

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer

-

Glycogen assay kit (e.g., colorimetric or fluorometric)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed human fibroblasts in a multi-well plate and allow them to adhere and grow for a specified period.

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for an extended period (e.g., 7 days) to allow for effects on glycogen synthesis and turnover.[6]

-

Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Glycogen Quantification: Determine the glycogen content in the cell lysates using a commercial glycogen assay kit. These kits typically involve the enzymatic conversion of glycogen to glucose, which is then measured in a coupled reaction that produces a colorimetric or fluorescent signal.

-

Data Normalization: Normalize the glycogen levels to the total protein concentration in each sample to account for variations in cell number.

-

Data Analysis: Plot the normalized glycogen levels against the logarithm of the this compound concentration. Calculate the EC50 value, representing the concentration of this compound that causes a 50% reduction in glycogen accumulation, by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway of Glycogen Synthesis and Inhibition by this compound

Caption: Glycogen synthesis pathway and the inhibitory action of this compound on GYS1.

Experimental Workflow for In Vitro GYS1 IC50 Determination

Caption: Workflow for determining the IC50 of this compound against GYS1.

Logical Relationship of this compound's Noncompetitive Inhibition

Caption: Noncompetitive inhibition of GYS1 by this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - Koch - Annals of Translational Medicine [atm.amegroups.org]

- 5. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Effect of MZ-101 on Glycogen Metabolism: A Technical Guide

Abstract

MZ-101 is a potent and selective small-molecule inhibitor of glycogen (B147801) synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound and its effects on glycogen metabolism, with a focus on its potential as a substrate reduction therapy for glycogen storage diseases (GSDs), particularly Pompe disease.[1][2][4][5] This document details the quantitative effects of this compound from in vitro and in vivo studies, outlines key experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target

Glycogen is the primary storage form of glucose in animals, and its metabolism is tightly regulated. Glycogenesis, the synthesis of glycogen, is primarily catalyzed by glycogen synthase (GYS). There are two main isoforms of GYS: GYS1, predominantly expressed in muscle and heart, and GYS2, found in the liver.[2][3] In certain GSDs, such as Pompe disease, a deficiency in the enzyme acid alpha-glucosidase (GAA) leads to the pathological accumulation of glycogen in lysosomes, causing progressive muscle weakness and metabolic dysregulation.[2][4][6]

This compound has emerged as a promising therapeutic candidate that operates on the principle of substrate reduction therapy.[2][4][5] By selectively inhibiting GYS1, this compound aims to decrease the rate of glycogen synthesis in muscle tissue, thereby reducing the glycogen burden in affected cells.[2][4] Preclinical studies have demonstrated its efficacy in reducing glycogen levels in both cell cultures and animal models of Pompe disease.[2][3][4]

Mechanism of Action and Signaling Pathway

This compound acts as a direct inhibitor of GYS1.[1] Its selectivity for GYS1 over GYS2 is a key feature, minimizing the impact on liver glycogen metabolism, which is crucial for maintaining systemic glucose homeostasis.[2][3] The activity of GYS1 is regulated by both allosteric activation by glucose-6-phosphate (G6P) and by covalent modification through phosphorylation (which generally inactivates the enzyme). Research suggests that this compound's inhibitory action is noncompetitive.[5]

The signaling pathway for glycogenesis, the target of this compound, is a well-established cascade. Insulin, for example, promotes glycogen synthesis by activating a pathway that leads to the dephosphorylation and activation of GYS1. This compound intervenes directly at the level of the GYS1 enzyme, effectively overriding the stimulatory signals for glycogen synthesis.

Caption: Signaling pathway of insulin-stimulated glycogenesis and the inhibitory action of this compound on GYS1.

Quantitative Data on the Effects of this compound

In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of GYS1 in enzymatic assays.

| Parameter | Species | Value | Reference |

| IC₅₀ for GYS1 | Human | 0.041 µM | [1][3] |

| IC₅₀ for GYS2 | Human | > 100 µM | [3] |

Cellular Efficacy

Studies using fibroblasts from healthy controls and patients with infantile-onset Pompe disease (IOPD) have shown that this compound reduces glycogen accumulation.

| Cell Type | Treatment | Duration | Effect | Reference |

| Healthy Human Fibroblasts | This compound (0.001-100 µM) | 7 days | Inhibition of glycogen synthesis and reduction in glycogen accumulation | [1][3] |

| IOPD Patient Fibroblasts | This compound | 7 days | Reduction in glycogen accumulation | [5][7] |

In Vivo Efficacy in a Mouse Model of Pompe Disease

Chronic oral administration of this compound has been shown to reduce glycogen levels in a mouse model of Pompe disease (GAA-KO mice).

| Tissue | Treatment Duration | Dosage | Glycogen Reduction | Reference |

| Gastrocnemius Muscle | 7 days | Diet-administered | Significant reduction compared to untreated GAA-KO mice | [4][6] |

| Heart | 7 days | Diet-administered | Significant reduction compared to untreated GAA-KO mice | [4][6] |

| Diaphragm | 7 days | Diet-administered | Significant reduction compared to untreated GAA-KO mice | [4][6] |

| Skeletal Muscle | 4-14 weeks | Oral administration | Up to 58% reduction by 14 weeks | [5] |

A single oral dose of this compound has also been shown to inhibit de novo glycogen synthesis in a dose-dependent manner in both wild-type and Pompe mice.[1][3]

Experimental Protocols

In Vitro GYS1/GYS2 Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against GYS1 and GYS2.

-

Objective: To quantify the potency and selectivity of this compound.

-

Materials:

-

Recombinant human GYS1 and GYS2 enzymes.

-

UDP-glucose (substrate).

-

Glycogenin (for initiation).

-

A coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) to measure UDP production.

-

NADH and phosphoenolpyruvate.

-

This compound at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, GYS enzyme, and glycogenin.

-

Add this compound at a range of concentrations to the reaction mixture.

-

Initiate the reaction by adding UDP-glucose.

-

The production of UDP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Glycogen Accumulation Assay

This protocol measures the effect of this compound on glycogen content in cultured cells.

-

Objective: To assess the ability of this compound to reduce glycogen stores in a cellular context.

-

Materials:

-

Human fibroblasts (from healthy donors and Pompe patients).

-

Cell culture medium (high glucose).

-

This compound.

-

Glycogen assay kit (e.g., based on the hydrolysis of glycogen to glucose and subsequent colorimetric or fluorometric detection).

-

Cell lysis buffer.

-

-

Procedure:

-

Culture fibroblasts in a high-glucose medium to promote glycogen accumulation.

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 7 days).[3]

-

After treatment, wash the cells with PBS and lyse them.

-

Quantify the total protein content of the lysates for normalization.

-

Measure the glycogen content in the lysates using a commercial assay kit according to the manufacturer's instructions.

-

Normalize the glycogen content to the total protein content and compare the results between treated and untreated cells.

-

In Vivo de Novo Glycogen Synthesis Assay (Metabolic Tracer Study)

This protocol quantifies the rate of new glycogen synthesis in live animals.

-

Objective: To measure the in vivo inhibition of glycogen synthesis by this compound.

-

Materials:

-

Wild-type and GAA-KO mice.

-

This compound formulated for oral administration.

-

¹³C₆-glucose (stable isotope tracer).

-

Liquid chromatography-mass spectrometry (LC-MS) equipment.

-

-

Procedure:

-

Administer a single oral dose of this compound or vehicle to the mice.[3]

-

After a specified time, administer an oral bolus of ¹³C₆-glucose.[3]

-

At various time points after the tracer administration, euthanize the animals and collect tissues of interest (e.g., gastrocnemius, heart, liver).[3]

-

Isolate glycogen from the tissues.

-

Hydrolyze the glycogen to glucose.

-

Analyze the incorporation of ¹³C₆-glucose into the glycogen pool using LC-MS.[3]

-

Compare the amount of newly synthesized glycogen between this compound-treated and vehicle-treated animals.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - Koch - Annals of Translational Medicine [atm.amegroups.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of MZ-101: A Substrate Reduction Approach for Glycogen Storage Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MZ-101, also known as MZE001, is a potent and selective small-molecule inhibitor of glycogen (B147801) synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis.[1] Developed by Maze Therapeutics, this compound represents a promising substrate reduction therapy (SRT) for Pompe disease and other glycogen storage disorders.[1][2][3][4] This document provides a comprehensive technical overview of the discovery, preclinical development, and early clinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for GYS1 Inhibition in Pompe Disease

Pompe disease is a rare, inherited metabolic disorder caused by a deficiency of the lysosomal enzyme acid alpha-glucosidase (GAA).[2] This deficiency leads to the accumulation of glycogen within lysosomes, primarily in muscle tissues, resulting in progressive muscle weakness and other severe pathologies.[2] While enzyme replacement therapy (ERT) with recombinant human GAA (rhGAA) is the standard of care, it has limitations, including incomplete clearance of glycogen in skeletal muscle.[1][2]

Substrate reduction therapy (SRT) offers an alternative and potentially complementary approach by aiming to decrease the production of the accumulating substrate.[5] In Pompe disease, the cytosolic synthesis of glycogen, catalyzed by GYS1, contributes to the overall glycogen burden.[6] Therefore, inhibiting GYS1 presents a logical therapeutic strategy to reduce glycogen synthesis and alleviate the pathological accumulation in muscle.[6][7]

Discovery of this compound

This compound was identified through a high-throughput screening campaign designed to discover potent and selective inhibitors of GYS1.[2] The primary goal was to identify a compound that could effectively inhibit the muscle-specific isoform, GYS1, without significantly affecting the liver isoform, GYS2, which is crucial for maintaining glucose homeostasis.[1][2]

High-Throughput Screening

A high-throughput screen was performed using purified phosphorylated GYS1 (GYS1-p) in the presence of a physiological concentration of its allosteric activator, glucose-6-phosphate (G6P).[6] This setup was designed to mimic an intermediate cellular activity state of GYS1, balancing inhibition by phosphorylation and activation by G6P.[6] This screening effort led to the identification of this compound as a promising lead compound.[2][6]

Mechanism of Action

This compound is a noncompetitive, negative allosteric modulator of GYS1.[6][8] This was determined through enzyme kinetic studies where increasing concentrations of the substrate UDP-glucose and the allosteric activator G6P resulted in only a minor shift in the half-maximal inhibitory concentration (IC50) of this compound.[2][8] This suggests that this compound binds to a site on the GYS1 protein that is distinct from the binding sites for both UDP-glucose and G6P.[6][8]

Signaling Pathway of Glycogen Synthesis and this compound Inhibition

The following diagram illustrates the key steps in muscle glycogen synthesis and the point of intervention for this compound.

References

- 1. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GYS1 inhibitor this compound has activity in Pompe disease models | BioWorld [bioworld.com]

- 4. yapindo-cdn.b-cdn.net [yapindo-cdn.b-cdn.net]

- 5. mazetx.com [mazetx.com]

- 6. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - Koch - Annals of Translational Medicine [atm.amegroups.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to MZ-101 and its Precursor MZE001: A Substrate Reduction Therapy Approach for Pompe Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pompe disease is a rare and debilitating genetic disorder characterized by the accumulation of glycogen (B147801) in lysosomes due to a deficiency of the enzyme acid alpha-glucosidase (GAA). This accumulation leads to progressive muscle weakness and respiratory failure. While enzyme replacement therapy (ERT) has been the standard of care, it has limitations in efficacy, particularly in skeletal muscle. A promising new therapeutic strategy, substrate reduction therapy (SRT), aims to address this by inhibiting the synthesis of glycogen. This whitepaper provides a comprehensive technical overview of MZ-101 and its clinical development candidate, MZE001, potent and selective small-molecule inhibitors of glycogen synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis. Preclinical and clinical data have demonstrated that this approach effectively reduces glycogen levels in muscle tissue, offering a potential new oral treatment modality for patients with Pompe disease, both as a monotherapy and in combination with ERT.

Introduction

Pompe disease, a lysosomal storage disorder, results from mutations in the GAA gene, leading to a deficiency of the lysosomal enzyme acid alpha-glucosidase. This enzymatic defect causes the accumulation of glycogen within the lysosomes of various tissues, with skeletal, cardiac, and smooth muscles being the most severely affected. The progressive glycogen buildup disrupts cellular function, leading to the clinical manifestations of the disease, including profound muscle weakness, respiratory insufficiency, and, in the infantile-onset form, cardiomyopathy.

The current standard of care for Pompe disease is enzyme replacement therapy (ERT) with recombinant human GAA. While ERT has significantly improved outcomes, particularly in infantile-onset Pompe disease, its efficacy in skeletal muscle is often incomplete. This is due to challenges with drug delivery and uptake into muscle cells, leading to continued glycogen accumulation and disease progression in many patients.

Substrate reduction therapy (SRT) offers an alternative and complementary approach to treating Pompe disease. Instead of replacing the deficient enzyme, SRT aims to decrease the production of the substrate that accumulates. In the context of Pompe disease, this substrate is glycogen. By inhibiting glycogen synthase 1 (GYS1), the key enzyme responsible for glycogen synthesis in muscle, SRT can reduce the overall glycogen burden in the cells.

This technical guide focuses on this compound, a potent and selective preclinical GYS1 inhibitor, and its orally bioavailable successor, MZE001, which has advanced into clinical development. We will delve into the mechanism of action, summarize the key preclinical and clinical data, detail relevant experimental protocols, and visualize the underlying biological pathways.

Mechanism of Action: Targeting Glycogen Synthesis

The core of the therapeutic strategy for this compound and MZE001 lies in the selective inhibition of GYS1. GYS1 is the rate-limiting enzyme in the glycogen synthesis pathway, responsible for polymerizing glucose units into glycogen chains. In Pompe disease, although the primary defect is in glycogen breakdown within the lysosome, the continuous synthesis of glycogen in the cytoplasm contributes to the overall cellular glycogen overload.

By inhibiting GYS1, this compound and MZE001 act to:

-

Reduce the rate of glycogen synthesis: This directly decreases the amount of new glycogen being produced in muscle cells.

-

Lower the overall glycogen burden: By slowing the influx of new glycogen, the cell's residual degradative capacity (even in the absence of functional GAA) may be better able to manage the existing glycogen stores.

-

Potentially enhance the efficacy of ERT: By reducing the synthetic arm of glycogen metabolism, ERT's efforts to clear accumulated glycogen may be more effective.

This compound has been characterized as a noncompetitive inhibitor of GYS1, meaning it does not compete with the substrate (UDP-glucose) for the active site.[1] This mode of inhibition can be advantageous as its efficacy is less likely to be overcome by high substrate concentrations.

Signaling Pathway of GYS1 Inhibition

The regulation of GYS1 is complex, involving both allosteric regulation and phosphorylation. Glucose-6-phosphate (G6P) is a key allosteric activator of GYS1. In Pompe disease, alterations in glucose metabolism can lead to increased G6P levels, further stimulating GYS1 activity and exacerbating glycogen accumulation.[1] GYS1 is also regulated by a number of kinases and phosphatases that control its phosphorylation state. Phosphorylation generally inactivates GYS1, while dephosphorylation activates it.

Preclinical Data: this compound

This compound was the initial preclinical candidate that demonstrated the therapeutic potential of GYS1 inhibition.

In Vitro Studies

-

Potency and Selectivity: this compound is a potent inhibitor of human GYS1 with an IC50 of 0.041 µM.[2] Importantly, it shows high selectivity for GYS1 over the liver isoform, GYS2, which is crucial for maintaining hepatic glycogen stores and systemic glucose homeostasis.[3]

-

Cellular Activity: In primary human fibroblasts from both healthy donors and patients with infantile-onset Pompe disease (IOPD), this compound treatment led to a dose-dependent reduction in glycogen accumulation.[3] The mean EC50 for reducing glycogen was approximately 500 nM.[4]

| Parameter | Value | Assay | Reference |

| IC50 (human GYS1) | 0.041 µM | PK-LDH coupled enzyme assay | [2][3] |

| EC50 (Glycogen Reduction) | ~500 nM | Fibroblast glycogen accumulation assay | [4] |

In Vivo Studies

-

Dose-Dependent Glycogen Reduction: In a mouse model of Pompe disease (GAA-KO mice), a single oral dose of this compound resulted in a dose-dependent reduction in the incorporation of labeled glucose into glycogen in skeletal and cardiac muscle, with no effect on the liver.[5]

-

Chronic Treatment Efficacy: Chronic administration of this compound in the diet to GAA-KO mice for 7 days significantly reduced glycogen content in the gastrocnemius, heart, and diaphragm compared to untreated GAA-KO mice.[1][6] A 12-week treatment with this compound alone reduced gastrocnemius glycogen by 49%.[7]

-

Combination with ERT: When combined with ERT for 12 weeks, this compound demonstrated an additive effect, resulting in a 72% reduction in gastrocnemius glycogen.[7]

| Tissue | Glycogen Reduction (7-day treatment) | Reference |

| Gastrocnemius | ~25% | [1] |

| Heart | ~23% | [1] |

| Diaphragm | ~30% | [1] |

| Treatment (12 weeks) | Gastrocnemius Glycogen Reduction | Reference |

| ERT alone | 26% | [3] |

| This compound alone | 49% | [3][7] |

| This compound + ERT | 72% | [7] |

Clinical Development: MZE001

MZE001 is the orally bioavailable clinical candidate that emerged from the this compound program. A Phase 1 clinical trial (NCT05249621) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of MZE001 in healthy volunteers.[8]

Phase 1 Clinical Trial (NCT05249621)

This randomized, double-blind, placebo-controlled, single and multiple ascending dose study enrolled 112 healthy adult participants.[8][9]

-

Safety and Tolerability: MZE001 was well-tolerated at single doses up to 480 mg and multiple doses up to 720 mg twice daily for 10 days.[10][11] The majority of adverse events were mild.[11]

-

Pharmacokinetics: MZE001 demonstrated a pharmacokinetic profile that supports twice-daily dosing, with a half-life of approximately 12 hours.[11]

-

Pharmacodynamics (Glycogen Reduction):

-

PBMC Glycogen: Treatment with MZE001 for 10 days resulted in a dose-dependent reduction in peripheral blood mononuclear cell (PBMC) glycogen, confirming target engagement.[9][11]

-

Muscle Glycogen: In an exploratory muscle biopsy sub-study, 10 days of treatment with 480 mg of MZE001 twice daily led to a significant reduction in muscle glycogen.[10]

-

| Parameter | Result | Dose | Duration | Reference |

| Muscle Glycogen Synthesis Reduction | ~60% | 480 mg BID | 10 days | [9] |

| Total Muscle Glycogen Reduction | ~50% | 480 mg BID | 10 days | [9] |

| PBMC Glycogen Reduction | ~50% | 480 mg BID | 10 days | [9] |

Experimental Protocols

GYS1 Inhibition Assay (In Vitro)

A common method to assess GYS1 inhibition is a pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase (PK/LDH) coupled enzyme assay.[3]

Principle: The activity of GYS1 is measured by quantifying the production of UDP. The UDP is then used by pyruvate kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase, a reaction that consumes NADH. The rate of NADH disappearance is monitored spectrophotometrically at 340 nm and is proportional to the GYS1 activity.

Protocol Outline:

-

Recombinant human GYS1 is incubated with varying concentrations of the inhibitor (e.g., this compound).

-

The enzymatic reaction is initiated by the addition of the substrate, UDP-glucose.

-

The reaction mixture also contains the components of the coupling system: phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.

-

The decrease in absorbance at 340 nm is measured over time.

-

The rate of reaction is calculated and used to determine the IC50 of the inhibitor.

Glycogen Quantification in Tissue

Glycogen content in muscle tissue can be quantified using an enzymatic hydrolysis method followed by a colorimetric or fluorometric glucose assay.

Principle: Tissue samples are homogenized and treated with an enzyme, such as amyloglucosidase, which breaks down glycogen into glucose monomers. The resulting glucose is then quantified using a glucose assay. The amount of glucose released is proportional to the initial glycogen content of the tissue.

Protocol Outline:

-

Muscle biopsy samples are frozen in liquid nitrogen and stored at -80°C.

-

A small piece of tissue (e.g., 2-3 mg) is dissected and weighed.

-

The tissue is homogenized in an appropriate buffer.

-

The homogenate is treated with amyloglucosidase to hydrolyze glycogen to glucose.

-

A parallel sample is processed without amyloglucosidase to measure the background free glucose.

-

The glucose concentration in both samples is determined using a commercial glucose assay kit (e.g., based on glucose oxidase or hexokinase).

-

The glycogen content is calculated by subtracting the free glucose from the total glucose and is typically expressed as µg of glycogen per mg of tissue.

Conclusion and Future Directions

The development of this compound and its clinical successor, MZE001, represents a significant advancement in the pursuit of novel therapies for Pompe disease. The preclinical data for this compound robustly demonstrated the potential of GYS1 inhibition to reduce glycogen accumulation in key affected tissues, both as a monotherapy and in combination with ERT. The subsequent Phase 1 clinical trial of MZE001 in healthy volunteers has provided promising early clinical validation of this approach, demonstrating that MZE001 is well-tolerated and effectively reduces muscle glycogen.

These findings strongly support the continued clinical development of MZE001 for the treatment of Pompe disease. A Phase 2 trial in patients with Pompe disease is the logical next step to evaluate the efficacy and safety of MZE001 in the target population. Key areas for future investigation will include:

-

Efficacy in Pompe patients: Determining the extent of glycogen reduction and the resulting clinical benefit on muscle function and respiratory parameters in individuals with Pompe disease.

-

Long-term safety: Assessing the long-term safety profile of chronic GYS1 inhibition.

-

Combination therapy: Evaluating the synergistic effects of MZE001 in combination with next-generation ERTs.

-

Biomarker development: Further validating the use of PBMC glycogen as a non-invasive biomarker to monitor treatment response.

References

- 1. Small molecule inhibition of glycogen synthase I reduces muscle glycogen content and improves biomarkers in a mouse model of Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mmpc.org [mmpc.org]

- 6. Small molecule inhibition of glycogen synthase I reduces muscle glycogen content and improves biomarkers in a mouse model of Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mazetx.com [mazetx.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. mazetx.com [mazetx.com]

- 10. First-in-Human Evaluation of Safety, Pharmacokinetics and Muscle Glycogen Lowering of a Novel Glycogen Synthase 1 Inhibitor for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mazetx.com [mazetx.com]

The Cellular Impact of GYS1 Inhibition by MZ-101: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MZ-101 is a potent and selective small-molecule inhibitor of glycogen (B147801) synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis.[1][2] This document provides a comprehensive overview of the cellular effects of GYS1 inhibition by this compound, with a particular focus on its therapeutic potential for Pompe disease and other glycogen storage disorders.[1][2] By acting as a substrate reduction therapy, this compound has demonstrated significant preclinical efficacy in reducing glycogen accumulation and correcting associated cellular pathologies.[1][3] This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to GYS1 and Pompe Disease

Glycogen is the primary storage form of glucose in animals, and its synthesis and degradation are tightly regulated to maintain energy homeostasis. Glycogen synthase 1 (GYS1) is the key enzyme responsible for glycogen synthesis in muscle tissue.[1] In Pompe disease, a deficiency in the lysosomal enzyme acid α-glucosidase (GAA) leads to the pathological accumulation of glycogen within lysosomes, causing progressive muscle damage, autophagolysosomal abnormalities, and metabolic dysregulation.[1][4]

Enzyme replacement therapy (ERT) is the current standard of care for Pompe disease but has limitations, including suboptimal efficacy in skeletal muscle.[1] Substrate reduction therapy (SRT) presents an alternative or complementary approach by aiming to decrease the production of the accumulating substrate.[3] this compound is a first-in-class oral small-molecule inhibitor of GYS1 designed as an SRT for Pompe disease.[1][5]

Mechanism of Action of this compound

This compound functions as a potent and selective, noncompetitive inhibitor of GYS1.[5][6] It does not inhibit the hepatic isoform GYS2, which is crucial for liver glycogen synthesis.[1][6] The inhibitory mechanism of this compound is suggested to be that of a negative allosteric modulator, binding to a site distinct from the binding sites for UDP-glucose or the allosteric activator glucose-6-phosphate (G6P).[5] This is supported by the observation that increasing concentrations of both G6P and UDP-glucose lead to an increase in the half-maximal inhibitory concentration (IC50) of this compound.[5]

Quantitative Data on this compound Activity

The preclinical development of this compound has generated significant quantitative data supporting its potency and efficacy.

| Parameter | Value | Species/System | Reference |

| IC50 for human GYS1 | 0.041 µM | In vitro | [6] |

| Glycogen Reduction in IOPD Fibroblasts | 1.5 to 2 times more glycogen than healthy cells; this compound treatment reduced glycogen in both. | Human | [5] |

| Muscle Glycogen Reduction in Pompe KO Mice (14 weeks) | Up to 58% reduction | Mouse | [5] |

| 13C6-glucose incorporation into glycogen in KO mice muscle | Increased ~2-fold compared to WT; significantly reduced by this compound. | Mouse | [7] |

Cellular Effects of GYS1 Inhibition by this compound

The inhibition of GYS1 by this compound triggers a cascade of beneficial cellular effects, primarily centered around the reduction of glycogen synthesis and the amelioration of downstream pathological consequences.

Reduction of Glycogen Synthesis and Accumulation

The primary cellular effect of this compound is the direct inhibition of GYS1 activity, leading to a dose-dependent reduction in de novo glycogen synthesis.[2] This has been observed in multiple preclinical models:

-

In vitro: this compound effectively inhibits glycogen accumulation in primary fibroblast cultures from both healthy individuals and patients with Infantile-Onset Pompe Disease (IOPD).[5][6]

-

In vivo: In a mouse model of Pompe disease (GAA knockout mice), oral administration of this compound leads to a significant reduction of glycogen stores in skeletal and cardiac muscles.[2][3] Chronic treatment with this compound was shown to be well-tolerated and reduced skeletal muscle glycogen to levels comparable to ERT.[3]

Correction of Cellular Pathology in Pompe Disease

The reduction in glycogen burden by this compound, either alone or in combination with ERT, leads to the correction of abnormal cellular pathways associated with Pompe disease.[1][3] Transcriptional and metabolic profiling of muscle tissue from a Pompe disease mouse model revealed that this compound treatment could substantially correct disease-associated cellular pathology.[3][6] This includes improvements in markers of cellular dysfunction and restoration of cellular homeostasis.[8]

Impact on Glucose Metabolism and Insulin (B600854) Sensitivity

Studies have shown that GYS1 inhibition can influence whole-body glucose metabolism. In a mouse model of Pompe disease, treatment with a GYS1 inhibitor improved glucose tolerance and whole-body insulin sensitivity.[9] This improvement was associated with increased AMP-activated protein kinase (AMPK) phosphorylation.[9] Furthermore, this compound treatment led to a reduction in fasting insulin levels.[9]

Experimental Protocols

In Vitro GYS1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GYS1.

-

Methodology: A high-throughput screen was performed using purified phosphorylated GYS1 (GYS1-p) in the presence of a physiological concentration of glucose-6-phosphate (G6P) (0.5 mM).[5] The inhibitory potency of this compound was evaluated across a range of physiologically relevant concentrations of G6P and uridine (B1682114) diphosphate (B83284) (UDP)-glucose.[5] The activity of GYS1 is measured by quantifying the incorporation of radiolabeled glucose from UDP-glucose into glycogen.

Fibroblast Glycogen Accumulation Assay

-

Objective: To assess the effect of this compound on glycogen accumulation in cultured human fibroblasts.

-

Methodology: Primary fibroblast cultures are obtained from healthy individuals and individuals with IOPD.[5] Cells are treated with varying concentrations of this compound (e.g., 0.001-100 μM) for a specified period (e.g., 7 days).[2] Following treatment, cellular glycogen content is quantified using a glycogen assay kit, which typically involves the enzymatic conversion of glycogen to glucose and subsequent colorimetric or fluorometric detection.

In Vivo Glycogen Synthesis Measurement

-

Objective: To measure the rate of de novo glycogen synthesis in vivo.

-

Methodology: Mice are administered a single oral dose of this compound.[6] After a set time, a bolus of stable isotope-labeled 13C6-glucose is administered.[7] After a short period to allow for glucose uptake and incorporation into glycogen, tissues of interest (e.g., skeletal muscle, liver) are harvested.[7] Glycogen is isolated from the tissues, hydrolyzed to glucose, and the amount of 13C-labeled glucose is quantified using mass spectrometry. This allows for the calculation of the rate of new glycogen synthesis.[7]

Animal Studies in Pompe Disease Mouse Model

-

Objective: To evaluate the long-term efficacy and safety of this compound in a mouse model of Pompe disease.

-

Methodology: GAA knockout (KO) mice are used as a model for Pompe disease.[5] Mice are treated chronically with this compound administered in their diet or via oral gavage.[9] Treatment groups may include wild-type mice, KO mice, KO mice treated with this compound, KO mice treated with ERT, and KO mice treated with a combination of this compound and ERT.[5] Over the course of the study (e.g., 4 to 14 weeks), various parameters are assessed, including body weight, muscle strength, and activity levels.[5][9] At the end of the study, tissues are harvested for biochemical analysis (glycogen content), histological examination, and transcriptional and metabolomic profiling.[1][3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of GYS1 in Glycogen Synthesis

Caption: Simplified signaling pathway of GYS1-mediated glycogen synthesis and its inhibition by this compound.